Darobactin

antibacterial MIC gram-negative

Darobactin is a first-in-class BamA inhibitor with a novel mechanism that circumvents pre-existing antibiotic cross-resistance. Proven in vivo efficacy against polymyxin-resistant ESKAPE pathogens makes it a benchmark for BamA-targeted programs. Its RiPP scaffold supports biosynthetic engineering for tailored SAR campaigns targeting specific MDR Gram-negative bacteria. With a favorable safety window (no cytotoxicity up to 500 µg/mL), darobactin is ideal for sustained in vivo studies and co-culture systems requiring both target engagement and bacterial selectivity.

Molecular Formula C47H55N11O12
Molecular Weight 966.0 g/mol
CAS No. 2409072-20-2
Cat. No. B12373904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarobactin
CAS2409072-20-2
Molecular FormulaC47H55N11O12
Molecular Weight966.0 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N
InChIInChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1
InChIKeyHRMCRRLPTVSYHJ-KUDSBEMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Darobactin (CAS 2409072-20-2): A RiPP Antibiotic with a Novel Gram-Negative-Selective Mechanism of Action


Darobactin (CAS 2409072-20-2) is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic that exhibits a bicyclic heptapeptide structure and targets the essential outer membrane protein BamA in Gram-negative bacteria [1]. Originally isolated from the nematode symbiont Photorhabdus khanii, darobactin demonstrates a narrow spectrum of activity selective for critical Gram-negative pathogens including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, while showing negligible activity against Gram-positive bacteria [1][2]. The compound's mechanism—competitive inhibition of the β-signal motif interaction with BamA—represents a distinct and novel antibacterial target not exploited by any currently marketed antibiotic, thereby circumventing pre-existing cross-resistance mechanisms [1][3].

Why Darobactin Analogs and Other BamA Inhibitors Are Not Interchangeable


Despite sharing a common target (BamA) and a conserved bicyclic scaffold, darobactin analogs exhibit substantial variability in their antibacterial spectrum, potency, binding affinity, and pharmacokinetic properties. For instance, darobactin B demonstrates superior activity against Acinetobacter baumannii isolates compared to darobactin A [1], while the engineered derivative darobactin 9 (D9) displays significantly enhanced potency against Pseudomonas aeruginosa (MIC 0.125 μg/mL) compared to the parent compound [2]. Furthermore, darobactin 22 achieves up to a 32-fold increase in activity against carbapenem-resistant A. baumannii relative to D9 [3]. Even minor sequence modifications within the core heptapeptide can drastically alter the balance between efficacy, safety, and ADME properties [1][4]. Consequently, substituting one darobactin analog for another without empirical validation of the specific activity profile and PK parameters is scientifically unsound and poses significant risk in both research and therapeutic development contexts.

Quantitative Differentiation: Darobactin A Versus Key Comparators in In Vitro and In Vivo Models


MIC Comparison of Darobactin A Against Critical ESKAPE Pathogens

Darobactin A demonstrates potent in vitro activity against a panel of clinically relevant Gram-negative pathogens, with MIC values ranging from 2–4 μg/mL for wild-type E. coli and K. pneumoniae. Notably, it retains activity against multidrug-resistant strains, including those resistant to polymyxins, extended-spectrum β-lactamases (ESBL), and carbapenems. In direct comparison, darobactin A's MIC values against these resistant isolates are equivalent to those against susceptible strains, indicating a lack of cross-resistance with conventional antibiotic classes [1][2].

antibacterial MIC gram-negative ESKAPE darobactin A

Enhanced Activity of Darobactin B Against Acinetobacter baumannii

Mutasynthetic production of darobactin analogs yielded darobactin B, which was found to be slightly more active against Acinetobacter baumannii isolates than darobactin A. Importantly, darobactin B maintained the same BamA binding site and did not exhibit cytotoxicity, while also displaying altered plasma protein binding properties [1].

darobactin B Acinetobacter baumannii MIC analog comparison mutasynthesis

Significantly Improved Anti-Pseudomonal Activity of Darobactin 9 (D9)

Engineering of the darobactin biosynthetic gene cluster produced darobactin 9 (D9), a non-natural derivative with substantially enhanced potency against Pseudomonas aeruginosa. The MIC of D9 against P. aeruginosa is 0.125 μg/mL, which represents a marked improvement over darobactin A. Additionally, D9 demonstrated superior activity against MDR clinical isolates of E. coli (MIC 1-2 μg/mL) and K. pneumoniae (MIC 1-4 μg/mL) [1].

darobactin 9 Pseudomonas aeruginosa MIC structure-activity relationship biosynthetic engineering

Darobactin 22 Demonstrates Superior Binding Affinity and Potency Against Carbapenem-Resistant A. baumannii

Cryo-EM-guided engineering led to darobactin 22 (D22), which binds more tightly to BamA than D9 and exhibits significantly improved activity against carbapenem-resistant Acinetobacter baumannii. The MIC improvement is up to 32-fold compared to D9. No toxic effects were observed in human cell lines or zebrafish embryos up to 500 µg/mL [1].

darobactin 22 BamA binding cryo-EM carbapenem-resistant Acinetobacter baumannii

Comparative In Vivo Efficacy in Murine Infection Models

Darobactin A demonstrated significant in vivo efficacy in multiple mouse models of infection. In a septicemia model, darobactin provided 100% survival against lethal challenges of P. aeruginosa, K. pneumoniae, and E. coli, including polymyxin-resistant strains. In a neutropenic thigh model with E. coli AR350, a single 50 mg/kg dose or three 25 mg/kg doses of darobactin reduced bacterial burden by >3 log10 CFU compared to untreated controls [1]. While direct in vivo comparator data for other darobactin analogs is limited, darobactin A's robust performance across multiple pathogens and models establishes a critical benchmark.

in vivo efficacy mouse model septicemia thigh infection ESKAPE

Distinct Stage-Specific Inhibition of BamA by Darobactin

Darobactin potently inhibits the interaction of the conserved C-terminal β-signal motif with BamA, a critical early step in outer membrane protein assembly. This mechanism is distinct from that of other BamA inhibitors such as Polyphor peptide 7 and MRL-494, which inhibit both binding and subsequent assembly steps, likely via an allosteric mechanism [1]. Darobactin's specific competitive inhibition of the β-signal binding site provides a unique pharmacological profile.

BamA mechanism of action competitive inhibition β-signal outer membrane protein

Optimized Research and Preclinical Application Scenarios for Darobactin and Its Analogs


Mechanistic Studies of Outer Membrane Protein Assembly

Darobactin's unique mechanism of action—competitive inhibition of the β-signal motif interaction with BamA [1]—makes it an indispensable chemical probe for dissecting the early stages of outer membrane protein (OMP) biogenesis. Researchers investigating the kinetics and structural requirements of BamA-mediated OMP insertion should prioritize darobactin over allosteric inhibitors (e.g., Polyphor peptide 7) to specifically interrogate the β-signal recognition step [1].

In Vivo Proof-of-Concept Studies for MDR Gram-Negative Infections

Given its validated in vivo efficacy in mouse septicemia and thigh infection models against key ESKAPE pathogens, including polymyxin-resistant strains [1], darobactin A serves as an optimal tool compound for establishing in vivo proof-of-concept for BamA-targeting strategies. Its ability to achieve >3 log10 CFU reduction in tissue burden models provides a robust quantitative benchmark for evaluating the translational potential of new darobactin derivatives or alternative BamA inhibitors [1].

Structure-Activity Relationship (SAR) and Biosynthetic Engineering Platforms

The darobactin scaffold is amenable to mutasynthetic and biosynthetic engineering to generate analogs with tailored antibacterial spectra and PK properties [2][3]. For example, darobactin 9 was specifically engineered for enhanced anti-pseudomonal activity (MIC 0.125 μg/mL) [3], while darobactin 22 was optimized for potency against carbapenem-resistant A. baumannii (up to 32-fold improvement) [4]. These precedents demonstrate that darobactin-based platforms are ideal for SAR campaigns aimed at addressing specific MDR pathogen gaps.

Selectivity and Toxicity Profiling in Mammalian Systems

The documented lack of cytotoxicity for darobactin A and several key analogs (e.g., darobactin B, D22) at high concentrations (up to 500 µg/mL in human cells and zebrafish) [4][5] makes these compounds valuable for experiments requiring sustained exposure in eukaryotic models. This favorable safety window supports their use in long-term in vivo efficacy studies and in complex co-culture systems where bacterial selectivity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darobactin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.